

Application Notes and Protocols for the GC-MS Analysis of Dinoseb Acetate

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Compound of Interest

Compound Name: *Dinoseb acetate*

Cat. No.: *B1212917*

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Introduction

Dinoseb acetate is a dinitrophenol herbicide that has been used for post-emergence weed control. Due to its toxicity and potential environmental impact, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like **Dinoseb acetate**, offering high resolution and definitive identification. These application notes provide a comprehensive protocol for the analysis of **Dinoseb acetate** using GC-MS, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples. The acetate buffering version is suitable for a broad range of pesticides, including **Dinoseb acetate**.

Materials:

- Homogenized sample (e.g., soil, water, agricultural product)

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium acetate (NaOAc), anhydrous
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Extraction:
 - Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery of pH-sensitive analytes).
 - Vortex vigorously for 1 minute.
 - Add the appropriate QuEChERS extraction salts (e.g., for the AOAC method, 6 g of anhydrous MgSO_4 and 1.5 g of anhydrous NaOAc).
 - Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing PSA and C18 sorbents (the amount of sorbent depends on the matrix; a common starting point is 50 mg of each per mL of extract). PSA removes polar matrix components, while C18 removes non-polar interferences.
- Vortex for 30 seconds.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis. An optional evaporation and reconstitution step in a suitable solvent (e.g., ethyl acetate or toluene) can be performed to increase sensitivity.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical requirements.

Gas Chromatograph (GC) Parameters:

Parameter	Recommended Setting
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Injector	Splitless mode
Injector Temperature	250 °C
Injection Volume	1 μ L
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial temperature: 70 °C, hold for 2 min Ramp 1: 25 °C/min to 150 °C Ramp 2: 3 °C/min to 200 °C Ramp 3: 8 °C/min to 280 °C, hold for 10 min

Mass Spectrometer (MS) Parameters:

Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Full Scan (for initial identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Full Scan Range	m/z 50-350
SIM Ions	To be determined from the mass spectrum (see Section 3)

Data Presentation and Expected Results

Retention Data

The retention of a compound in gas chromatography is characterized by its retention time (RT) or, more universally, by its Kovats retention index (RI).

Parameter	Expected Value	Source
Kovats Retention Index (Standard Non-polar phase)	1894, 1908	[1]

Note: The actual retention time will vary depending on the specific GC system and conditions.

Mass Spectrometry Data

The electron ionization mass spectrum of **Dinoseb acetate** is crucial for its identification and for selecting appropriate ions for quantification and confirmation in SIM mode. The mass spectrum can be obtained from the NIST WebBook.[\[2\]](#)

Key Mass Fragments of **Dinoseb Acetate** (m/z):

Based on the NIST library data, the following table summarizes the prominent ions in the electron ionization mass spectrum of **Dinoseb acetate**.

Ion Type	m/z	Relative Abundance	Notes
Molecular Ion (M ⁺)	282	Low	The molecular ion is often of low abundance in EI spectra.
Fragment Ion	240	Moderate	Loss of an acetyl group (-CH ₂ CO).
Fragment Ion	211	High	Further fragmentation of the dinitrophenyl moiety.
Fragment Ion	163	Moderate	Characteristic fragment of the dinitrophenol structure.
Base Peak	43	100%	Acetyl cation (CH ₃ CO ⁺), often the most abundant ion.

For quantitative analysis using SIM mode, the following ions are recommended:

Ion Role	Recommended m/z
Quantification Ion	211
Qualification Ion 1	240
Qualification Ion 2	163

Quantitative Data Summary

The following table is a template for summarizing quantitative data from the analysis of **Dinoseb acetate**. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) will depend on the sensitivity of the specific GC-MS instrument and the efficiency of the sample preparation.

Analyte	Retention Time (min)	Quantification Ion (m/z)	Qualification Ion 1 (m/z)	Qualification Ion 2 (m/z)	LOD (µg/kg)	LOQ (µg/kg)
Dinoseb Acetate	To be determined experimentally	211	240	163	To be determined experimentally	To be determined experimentally

Visualizations

GC-MS Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Dinoseb acetate**.

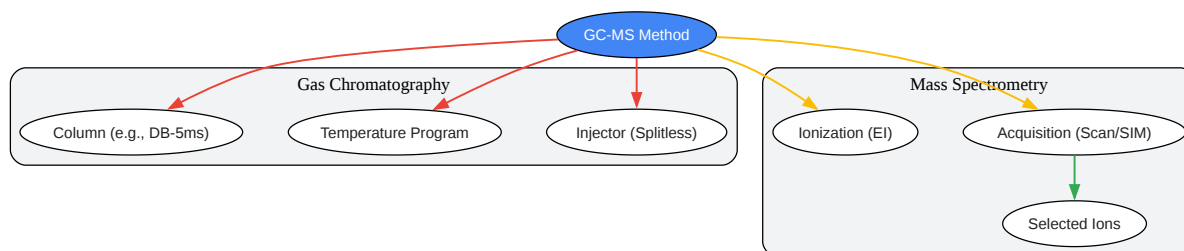


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Caption: General workflow for **Dinoseb acetate** analysis by GC-MS.

Logical Relationship of Analytical Parameters

The following diagram shows the logical relationship between different sets of parameters in the GC-MS method.



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Caption: Interrelation of key GC-MS parameters.

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References

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- 2. Dinoseb acetate [webbook.nist.gov]
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